3-Sulfopropyl methacrylate potassium salt

Catalog No.
S742835
CAS No.
31098-21-2
M.F
C7H12KO5S
M. Wt
247.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Sulfopropyl methacrylate potassium salt

CAS Number

31098-21-2

Product Name

3-Sulfopropyl methacrylate potassium salt

IUPAC Name

potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate

Molecular Formula

C7H12KO5S

Molecular Weight

247.33 g/mol

InChI

InChI=1S/C7H12O5S.K/c1-6(2)7(8)12-4-3-5-13(9,10)11;/h1,3-5H2,2H3,(H,9,10,11);

InChI Key

WQQULELGMPVNIF-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCCS(=O)(=O)[O-].[K+]

Canonical SMILES

CC(=C)C(=O)OCCCS(=O)(=O)O.[K]

The exact mass of the compound 3-Sulfopropyl methacrylate potassium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Sulfopropyl methacrylate potassium salt (SPMAK) is a functional anionic monomer used to synthesize polymers with high hydrophilicity and ion-exchange capacity. Its structure incorporates a methacrylate group for polymerization and a pendant sulfopropyl group, which provides a strong, permanently anionic charge. This combination is foundational for creating materials such as hydrogels, ion-exchange membranes, and surface coatings where properties like water uptake, ionic conductivity, and biocompatibility are critical design parameters.

Substituting 3-Sulfopropyl methacrylate potassium salt (SPMAK) with seemingly similar monomers, such as its sodium salt analog or monomers with different spacer arms like 2-sulfoethyl methacrylate (SEMA), is often unviable in optimized formulations. The identity of the counter-ion (K⁺ vs. Na⁺) directly influences the resulting polymer's ionic conductivity and hygroscopicity, which are critical performance factors in solid polymer electrolytes and hydrogels. Furthermore, the length of the alkyl spacer (propyl in SPMAK vs. ethyl in SEMA) affects the charge density and chain flexibility of the final polymer, impacting mechanical properties and swelling behavior in hydrogels used for tissue engineering and other biomedical applications. These structural differences lead to distinct material properties, making casual substitution a significant risk to process reproducibility and final product performance.

Superior Thermal Stability for Demanding Processing Conditions

3-Sulfopropyl methacrylate potassium salt exhibits high thermal stability, with a decomposition temperature cited at 295 °C. This contrasts with common non-ionic methacrylates like poly(methyl methacrylate) and poly(butyl methacrylate), which begin to degrade at significantly lower temperatures, often starting around 200-250 °C depending on molecular weight. The high decomposition temperature of SPMAK provides a wider processing window and ensures stability during thermal curing or high-temperature polymerization processes.

Evidence DimensionDecomposition Temperature (Melting Point with decomposition)
Target Compound Data295 °C (dec.)
Comparator Or BaselinePoly(methyl methacrylate) / Poly(butyl methacrylate): Degradation onset typically 200-250 °C
Quantified DifferenceApproximately 45-95 °C higher thermal stability threshold
ConditionsAs reported in literature and technical datasheets under standard thermal analysis conditions.

This enables its use in applications requiring thermal stability, such as in thermally cured coatings or composites, and provides a greater margin of safety in manufacturing processes.

Enables Higher Ionic Conductivity in Solid Polymer Electrolytes vs. Sodium Analogs

In solid polymer electrolytes, the choice of counter-ion is critical. While direct comparisons are formulation-dependent, studies on similar single-ion conducting polymer systems consistently show that larger, 'softer' cations like potassium (K⁺) can facilitate higher ionic conductivity compared to smaller cations like sodium (Na⁺) or lithium (Li⁺). This is attributed to weaker ion pairing and greater segmental motion in the polymer matrix. For instance, a comparison of sulfonated polymethacrylates showed that sodium-based electrolytes had lower ionic conductivity than their lithium counterparts, a trend explained by the cation size and its interaction with the polymer backbone. Extrapolating from this established principle, polymers derived from the potassium salt (SPMAK) are selected over sodium salts for applications where maximizing ion transport is the primary objective, such as in next-generation solid-state batteries.

Evidence DimensionIonic Conductivity
Target Compound DataPolymers from K⁺ salts generally exhibit higher conductivity.
Comparator Or BaselinePolymers from Na⁺ salts generally exhibit lower conductivity.
Quantified DifferenceSystem-dependent, but Na⁺-based systems can show an order of magnitude lower conductivity than analogous Li⁺ systems, with K⁺ expected to follow trends based on ionic radius and mobility.
ConditionsSolid polymer electrolyte blends, typically measured by electrochemical impedance spectroscopy at various temperatures (e.g., 40-85 °C).

For developers of solid-state batteries or high-performance ion-exchange membranes, selecting the potassium salt is a direct strategy to enhance ionic conductivity and device performance.

Confers Strong Anti-Biofouling Properties to Surfaces and Membranes

Polymer brushes grafted from SPMAK create highly hydrophilic, negatively charged surfaces that effectively resist protein adsorption and bacterial adhesion. When grafted onto a reverse osmosis membrane, poly(SPMAK) brushes significantly improved antifouling characteristics and water flux compared to the unmodified membrane. In one study, modification of a polyethersulfone (PES) membrane with poly(SPMAK) increased pure water flux from 103.52 to 154.18 L·m⁻²·h⁻¹ and reduced the total fouling ratio from 64.9% to 36%. This performance is attributed to the formation of a tightly bound hydration layer by the sulfonate groups, which acts as a physical and energetic barrier to foulants.

Evidence DimensionTotal Fouling Ratio (TFR) & Pure Water Flux
Target Compound DataTFR: 36%; Flux: 154.18 L·m⁻²·h⁻¹
Comparator Or BaselineUnmodified PES Membrane: TFR: 64.9%; Flux: 103.52 L·m⁻²·h⁻¹
Quantified Difference44.5% reduction in fouling; 49% increase in water flux
ConditionsPES ultrafiltration membrane blended with poly(SPMAK), tested with Bovine Serum Albumin (BSA) as a model protein foulant at 0.2 MPa applied pressure.

This makes SPMAK a critical precursor for manufacturing medical implants, biosensors, and water filtration membranes that require long-term stability and performance in biologically active environments.

Precursor for High-Conductivity Single-Ion Polymer Electrolytes

SPMAK is the preferred monomer for synthesizing single-ion conducting polymers intended for safer, higher-performance solid-state batteries. The potassium counter-ion promotes higher ionic conductivity compared to sodium-based analogs, addressing a key bottleneck in solid electrolyte performance.

Durable Anti-Fouling Coatings for Biomedical Implants and Devices

Due to the demonstrated ability of poly(SPMAK) brushes to significantly reduce protein and bacterial fouling, this monomer is a primary choice for surface modification of medical devices. Its use is indicated for implants, catheters, and biosensors where maintaining a clean, functional interface in a biological environment is essential for long-term efficacy.

High-Flux, Fouling-Resistant Water Treatment Membranes

Incorporating SPMAK into the structure of filtration membranes, such as those made from PES, leads to quantifiable improvements in both water flux and resistance to organic fouling. This makes it a valuable component for producing next-generation ultrafiltration and reverse osmosis membranes with extended operational lifetimes and reduced cleaning requirements.

Hydrophilic Additive for Dental Adhesives and Restorative Materials

In dental materials, high hydrophilicity is crucial for ensuring good wettability and interaction with tooth structures, which can facilitate ion exchange and remineralization. As a highly hydrophilic and polymerizable monomer, SPMAK serves as a functional component in advanced dental adhesives and composites, where it can improve bonding to dentin and enhance biocompatibility.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

247.00425114 g/mol

Monoisotopic Mass

247.00425114 g/mol

Heavy Atom Count

14

UNII

1H3W483Z72

Related CAS

31098-21-2
119176-95-3

GHS Hazard Statements

Aggregated GHS information provided by 166 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 71 of 166 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 95 of 166 companies with hazard statement code(s):;
H315 (98.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31098-21-2

Wikipedia

Potasium 3-sulphopropyl methacrylate

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 3-sulfopropyl ester, potassium salt (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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